molecular formula C4H9Cl3Ge B1606779 Butyltrichlorogermane CAS No. 4872-26-8

Butyltrichlorogermane

Cat. No.: B1606779
CAS No.: 4872-26-8
M. Wt: 236.1 g/mol
InChI Key: BDMFYHHLDXQFQD-UHFFFAOYSA-N
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Description

Butyltrichlorogermane is an organogermanium compound with the molecular formula C₄H₉Cl₃Ge. It is a colorless liquid that is primarily used as a precursor in the synthesis of other organogermanium compounds. The compound is known for its reactivity due to the presence of three chlorine atoms attached to the germanium atom, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyltrichlorogermane can be synthesized through the reaction of butylmagnesium chloride with germanium tetrachloride. The reaction typically takes place in an inert atmosphere to prevent the hydrolysis of the reactants and products. The general reaction is as follows:

GeCl4+C4H9MgClC4H9GeCl3+MgCl2\text{GeCl}_4 + \text{C}_4\text{H}_9\text{MgCl} \rightarrow \text{C}_4\text{H}_9\text{GeCl}_3 + \text{MgCl}_2 GeCl4​+C4​H9​MgCl→C4​H9​GeCl3​+MgCl2​

The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organomagnesium reagent.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyltrichlorogermane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as alkyl or aryl groups. For example, the reaction with ethynylmagnesium bromide can replace the chlorine atoms with ethynyl groups.

    Reduction Reactions: The compound can be reduced to butylgermane using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form butylgermanol and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Alkyl or aryl magnesium halides (Grignard reagents) are commonly used for substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) is used for reduction reactions.

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

Major Products:

    Substitution Products: Alkyl or aryl substituted germanium compounds.

    Reduction Products: Butylgermane.

    Hydrolysis Products: Butylgermanol and hydrochloric acid.

Scientific Research Applications

Butyltrichlorogermane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyltrichlorogermane in chemical reactions involves the reactivity of the germanium-chlorine bonds. The chlorine atoms can be readily replaced by other nucleophiles, allowing the formation of a wide range of organogermanium compounds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group attached to the germanium atom.

Comparison with Similar Compounds

    Methyltrichlorogermane (CH₃GeCl₃): Similar in structure but with a methyl group instead of a butyl group.

    Ethyltrichlorogermane (C₂H₅GeCl₃): Contains an ethyl group instead of a butyl group.

    Isopropyltrichlorogermane (C₃H₇GeCl₃): Contains an isopropyl group instead of a butyl group.

Uniqueness: Butyltrichlorogermane is unique due to the presence of the butyl group, which provides different steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can influence the reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

butyl(trichloro)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Ge/c1-2-3-4-8(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMFYHHLDXQFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197599
Record name Germane, butyltrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4872-26-8
Record name Butyltrichlorogermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4872-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germane, butyltrichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004872268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germane, butyltrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloropentabutyldigermane having formula 4 of the formula sheet. A mixture of 5.8 g (27.0 mmoles) of germanium tetrachloride and 12.2 g (27.0 mmoles) of hexabutyldigermane was heated for 6.5 hours at 200° C. in a Carius tube. Fractionated distillation yielded 6.0 g of butyltrichlorogermane and 11.2 g of chloropentabutyldigermane; boiling point 130°-131° C./0.06 mm Hg; nD20 =1.4932.
Name
Chloropentabutyldigermane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
hexabutyldigermane
Quantity
12.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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